molecular formula C7H11ClN2O2S B1358721 (2-methanesulfonylphenyl)hydrazine hydrochloride CAS No. 912341-53-8

(2-methanesulfonylphenyl)hydrazine hydrochloride

Cat. No.: B1358721
CAS No.: 912341-53-8
M. Wt: 222.69 g/mol
InChI Key: DLYJMGLPKICRLS-UHFFFAOYSA-N
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Description

(2-methanesulfonylphenyl)hydrazine hydrochloride is a chemical compound with the molecular formula C7H11ClN2O2S and a molecular weight of 222.69 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

The synthesis of (2-methanesulfonylphenyl)hydrazine hydrochloride typically involves the reaction of 2-methanesulfonylphenylhydrazine with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

(2-methanesulfonylphenyl)hydrazine hydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-methanesulfonylphenyl)hydrazine hydrochloride is utilized in several scientific research areas:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of (2-methanesulfonylphenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. It can act as a nucleophile in chemical reactions, facilitating the formation of new chemical bonds. The pathways involved in its action depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

(2-methanesulfonylphenyl)hydrazine hydrochloride can be compared with other similar compounds, such as:

Biological Activity

(2-Methanesulfonylphenyl)hydrazine hydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound belongs to the hydrazine class of compounds, characterized by the presence of a hydrazine (-NH-NH-) functional group. Its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile in biochemical reactions. This characteristic enables it to form new chemical bonds with biomolecules, influencing various physiological processes. The interactions can lead to significant biological effects, including:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting potential applications in treating infections.
  • Anticancer Properties : Hydrazine derivatives are often investigated for their capability to induce apoptosis in cancer cells.

Biological Activities

Research indicates that hydrazine derivatives exhibit a wide range of biological activities. The following table summarizes the reported activities associated with this compound and related compounds:

Biological Activity Description
AntimicrobialEffective against bacteria such as Staphylococcus aureus and E. coli .
AnticancerInduces apoptosis in cancer cell lines; potential for drug development .
Anti-inflammatoryReduces inflammation markers in vitro .
AnticonvulsantExhibits properties that may help in seizure control .

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    A study evaluated several hydrazone derivatives, including this compound, demonstrating significant antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed over 85% growth inhibition against MRSA and E. coli .
  • Toxicological Assessments :
    Toxicity studies indicated that prolonged exposure to hydrazines could lead to adverse effects such as liver damage and potential carcinogenicity. For example, chronic exposure in animal models resulted in significant liver necrosis and renal failure .
  • Mechanistic Insights :
    Research has shown that the mechanism of action may involve the formation of free radicals leading to oxidative stress in target cells, which is a common pathway for the anticancer effects observed in various studies .

Properties

IUPAC Name

(2-methylsulfonylphenyl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S.ClH/c1-12(10,11)7-5-3-2-4-6(7)9-8;/h2-5,9H,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLYJMGLPKICRLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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